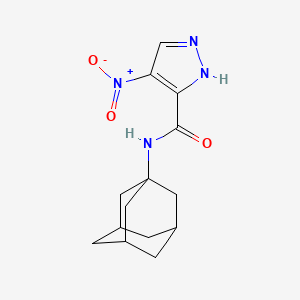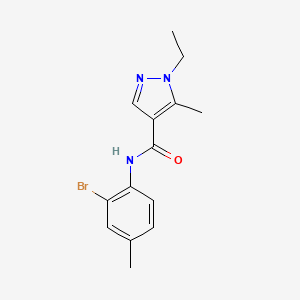
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a cyanoprop-2-enamide backbone with two chlorinated phenyl groups and a methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and 4-chloroaniline.
Formation of the Enamide Backbone: The key step involves the formation of the enamide backbone through a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in assays to evaluate its effects on various biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of diverse chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group.
(2E)-3-(4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the chloro group on the methoxy-substituted phenyl ring.
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-2-cyanoprop-2-enamide: Has a methyl group instead of a chloro group on the second phenyl ring.
Uniqueness
The presence of both chloro and methoxy substituents on the phenyl rings, along with the cyano group, imparts unique chemical and biological properties to (2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide. These structural features may enhance its reactivity, selectivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-16-7-2-11(9-15(16)19)8-12(10-20)17(22)21-14-5-3-13(18)4-6-14/h2-9H,1H3,(H,21,22)/b12-8+ |
InChI Key |
JNGZWGVCHNEQPY-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10893945.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893954.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B10893961.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893974.png)
![{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10893975.png)
methanone](/img/structure/B10893979.png)



![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)

![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)

